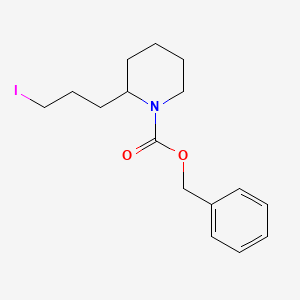
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which involves an aza-Michael addition .
Chemical Reactions Analysis
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different cyclic derivatives.
Common reagents used in these reactions include sulfonium salts, DBU, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various biological targets, including enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
Piperazin-1-yl (pyridin-3-yl)methanone dihydrochloride: Another piperazine derivative with similar structural features[][4].
The uniqueness of this compound lies in its specific chemical structure and the resulting biological and chemical properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H13Cl2N3O |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8;;/h1-3,6,11H,4-5,7H2;2*1H |
InChI Key |
CWQALWPYAQMICT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




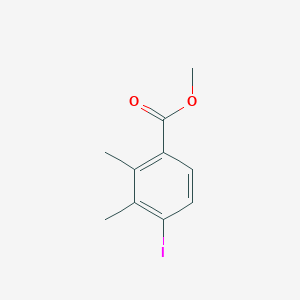



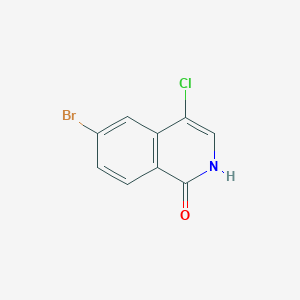
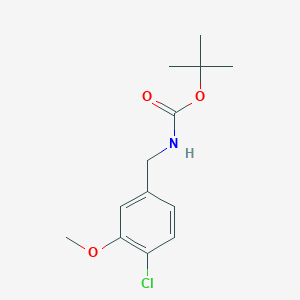
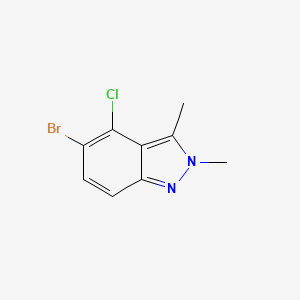
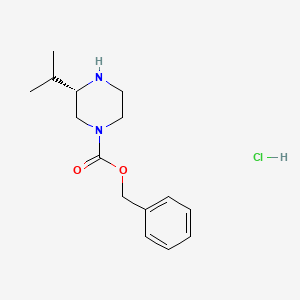
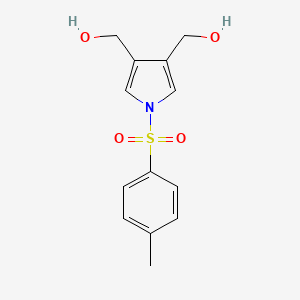
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
